molecular formula C8H15NO2 B13560816 9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 35985-96-7

9-Azabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B13560816
CAS No.: 35985-96-7
M. Wt: 157.21 g/mol
InChI Key: HUDZWSOGXNHVQS-UHFFFAOYSA-N
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Description

9-Azabicyclo[331]nonane-2,6-diol is a bicyclic compound characterized by a nitrogen atom incorporated into its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with benzyl acrylate, followed by thermal cyclization in the presence of dibutyltin oxide . This process yields the desired bicyclic structure with high specificity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper complexes . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo[3.3.1]nonane-2,6-diol is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a catalyst in oxidation reactions highlight its versatility and importance in scientific research.

Biological Activity

9-Azabicyclo[3.3.1]nonane-2,6-diol is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a nitrogen atom within its bicyclic framework and two hydroxyl groups at the 2 and 6 positions, which contribute significantly to its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NC_8H_{15}N. Its structural uniqueness allows for various chemical reactivities, making it a valuable building block in organic synthesis.

Property Value
Molecular FormulaC₈H₁₅N
Functional GroupsHydroxyl (-OH), Nitrogen (N)
Bicyclic StructureYes

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as an enzyme inhibitor , modulating enzyme activity through binding interactions facilitated by its hydroxyl groups and nitrogen atom. These structural features enhance its ability to form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing their catalytic functions.

Enzyme Inhibition Studies

Research has demonstrated that this compound may exhibit inhibitory effects on specific enzymes, suggesting its potential utility in drug design:

  • Target Enzymes : Various studies have identified potential targets for enzyme inhibition, including proteases and kinases.
  • Binding Affinity : The compound's binding affinity is influenced by its functional groups, which enhance solubility and reactivity in biological systems.

Anticancer Potential

Studies have indicated that derivatives of this compound may possess anticancer properties, making them candidates for further pharmacological exploration:

  • Mechanism : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted.
  • Case Studies : Research involving cell lines has shown promising results regarding cytotoxicity against certain cancer types.

Neuropharmacological Effects

The compound's structural similarities to known neuroactive substances suggest potential applications in neuropharmacology:

  • Receptor Binding : It may interact with nicotinic acetylcholine receptors, similar to other bicyclic compounds.
  • Inhibition Studies : Preliminary studies indicate that it can competitively inhibit binding at these receptors, although further research is required to elucidate the full scope of its neuropharmacological effects .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological activity of this compound:

Compound Name Structural Features Biological Activity
9-Azabicyclo[3.3.1]nonaneBicyclic structure with nitrogenPotential enzyme inhibitor
9-Methyl-9-azabicyclo[3.3.1]nonaneMethyl substitution at nitrogenSimilar enzyme inhibition properties
9-Oxabicyclo[3.3.1]nonaneOxygen instead of nitrogenDifferent binding characteristics
2-Hydroxy-9-azabicyclo[3.3.1]nonaneAdditional hydroxyl groupEnhanced solubility and reactivity

Properties

CAS No.

35985-96-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2

InChI Key

HUDZWSOGXNHVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC(C1N2)O)O

Origin of Product

United States

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